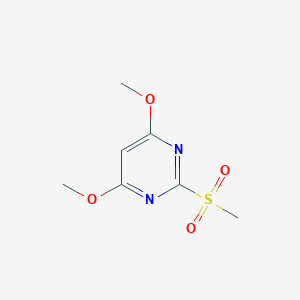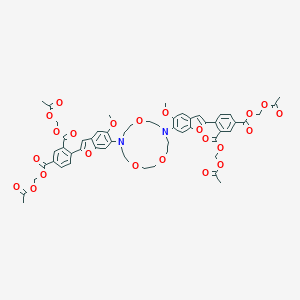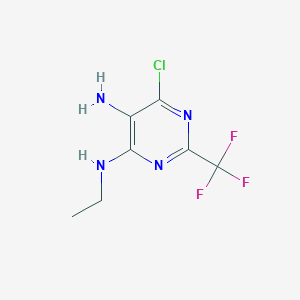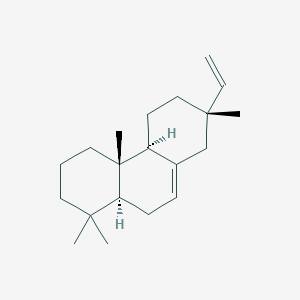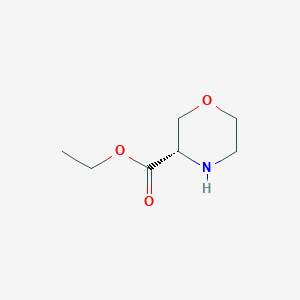
ethyl (3S)-morpholine-3-carboxylate
Vue d'ensemble
Description
Ethyl (3S)-morpholine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has been studied extensively for its potential use in drug discovery and development. In
Mécanisme D'action
The exact mechanism of action of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate are still being studied. However, it has been shown to have antitumor activity in various cancer cell lines. Additionally, this compound has been shown to have anticonvulsant activity in animal models of epilepsy. It is believed that the inhibition of HDAC activity by ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate may play a role in these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in lab experiments include its relatively simple synthesis method and its potential applications in drug discovery and development. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental data.
Orientations Futures
There are several future directions for research on ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be evaluated as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in combination with other drugs could be explored as a potential strategy for improving the efficacy of cancer treatments.
Applications De Recherche Scientifique
Ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have antitumor activity and has been evaluated as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-morpholine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

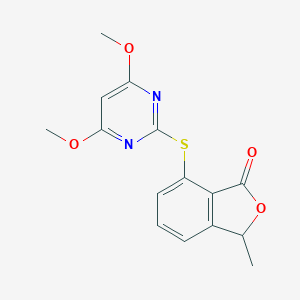
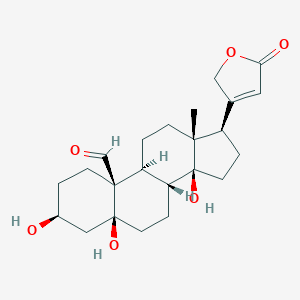
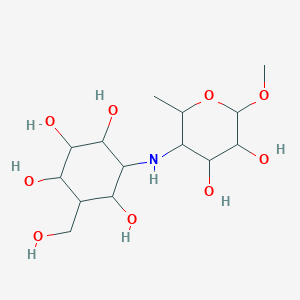
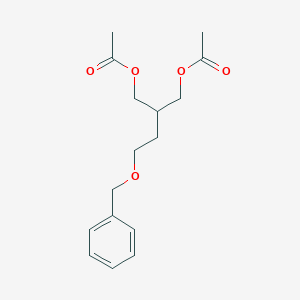
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
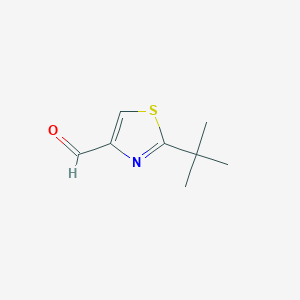
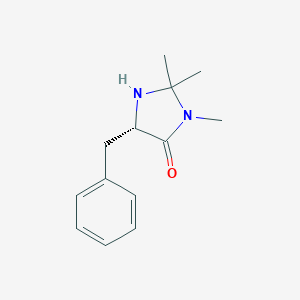
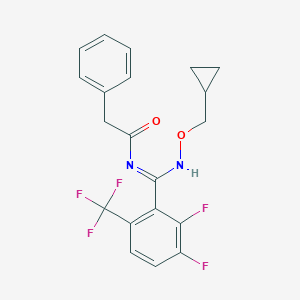
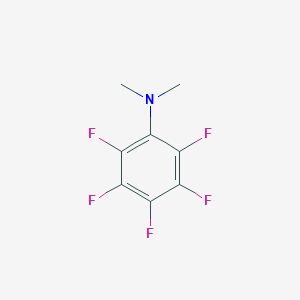
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
